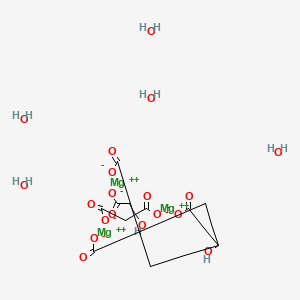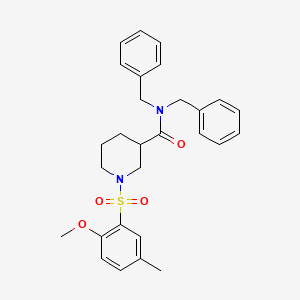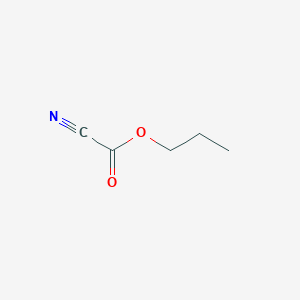
Propyl cyanoformate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl cyanoformate is an organic compound with the chemical formula C₄H₇NO₂. It is a member of the cyanoformate esters, which are known for their reactivity and versatility in organic synthesis. This compound is used in various chemical reactions and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propyl cyanoformate can be synthesized through the reaction of propyl chloroformate with potassium cyanide in the presence of a phase transfer catalyst. The reaction typically occurs in an organic solvent such as methylene chloride. The general reaction is as follows:
C₃H₇OCOCl+KCN→C₄H₇NO₂+KCl
Another method involves the reaction of propyl alcohol with cyanic acid under controlled conditions. This method is less commonly used due to the instability of cyanic acid.
Industrial Production Methods
Industrial production of this compound often involves the use of alkyl haloformates and cyanide salts. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products and waste. The use of macrocyclic polyethers (crown ethers) as phase transfer catalysts can enhance the efficiency of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
Propyl cyanoformate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The cyano group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: In the presence of water, this compound can hydrolyze to form propyl alcohol and cyanic acid.
Cycloaddition: The cyano group can participate in cycloaddition reactions with dipolarophiles, forming heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reaction is typically carried out in an organic solvent at room temperature.
Hydrolysis: Water or aqueous acid/base solutions are used under mild conditions.
Cycloaddition: Dipolarophiles such as alkenes or alkynes are used, often with a catalyst to facilitate the reaction.
Major Products
Nucleophilic Substitution: Various substituted cyanoformates.
Hydrolysis: Propyl alcohol and cyanic acid.
Applications De Recherche Scientifique
Propyl cyanoformate has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Protecting Group: In peptide synthesis, this compound can be used as a protecting group for amino acids.
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of propyl cyanoformate involves its reactivity as an electrophile. The carbonyl carbon is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is utilized in various chemical transformations, including nucleophilic substitution and cycloaddition reactions .
In catalytic processes, this compound can act as a ligand, coordinating with metal centers to facilitate reactions. For example, in palladium-catalyzed cyanoesterification, this compound undergoes oxidative addition, followed by insertion and reductive elimination steps .
Comparaison Avec Des Composés Similaires
Propyl cyanoformate can be compared with other cyanoformate esters, such as ethyl cyanoformate and methyl cyanoformate. These compounds share similar reactivity but differ in their physical properties and specific applications.
Similar Compounds
Ethyl Cyanoformate: Used in the synthesis of pharmaceuticals and agrochemicals.
Methyl Cyanoformate: Commonly used in organic synthesis as a reagent for introducing the cyanoformate group.
Isobutyl Cyanoformate: Used in the synthesis of various organic compounds.
Conclusion
This compound is a versatile compound with significant applications in organic synthesis, catalysis, and material science. Its unique reactivity and ability to participate in various chemical reactions make it a valuable reagent in scientific research and industrial processes.
Propriétés
Numéro CAS |
5532-83-2 |
|---|---|
Formule moléculaire |
C5H7NO2 |
Poids moléculaire |
113.11 g/mol |
Nom IUPAC |
propyl cyanoformate |
InChI |
InChI=1S/C5H7NO2/c1-2-3-8-5(7)4-6/h2-3H2,1H3 |
Clé InChI |
KEWOIBUJAMSMSU-UHFFFAOYSA-N |
SMILES canonique |
CCCOC(=O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


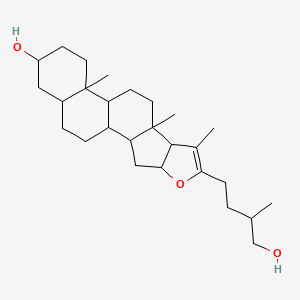

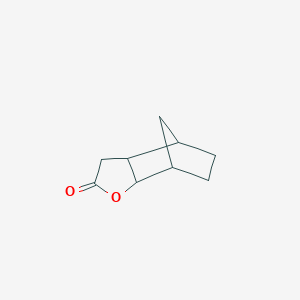
![2-(2-Chloroethyl)benzo[f]isoindole-1,3-dione](/img/structure/B14729334.png)
![7-[2-(Morpholin-4-yl)ethyl]-2H,5H-[1,3]dioxolo[4,5-f]indole](/img/structure/B14729338.png)
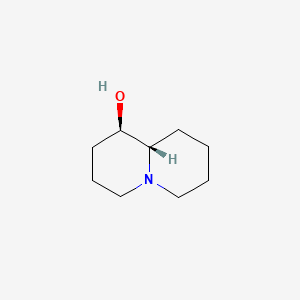

-lambda~5~-phosphane](/img/structure/B14729354.png)

![3-[2-Nitro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B14729373.png)
![1-(3-Methylphenyl)-4-{[(4-methylphenyl)sulfanyl]methyl}piperazine](/img/structure/B14729378.png)

